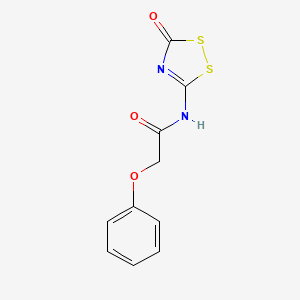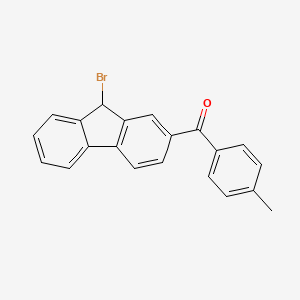
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a 4-methylphenyl group attached to the methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone typically involves the bromination of fluorene followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 9-bromofluorene is then subjected to Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Products include substituted fluorenes with various functional groups.
Oxidation: Products include fluorenone derivatives and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
科学的研究の応用
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
作用機序
The mechanism of action of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, influencing its behavior in biological systems .
類似化合物との比較
Similar Compounds
9-Bromofluorene: Lacks the 4-methylphenyl group, making it less complex and with different reactivity.
Fluorenone: Contains a carbonyl group at the 9th position but lacks the bromine atom and the 4-methylphenyl group.
4-Methylbenzoyl Chloride: Used as a reagent in the synthesis but lacks the fluorene moiety.
Uniqueness
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is unique due to the combination of the bromine atom, the fluorene ring, and the 4-methylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
922499-62-5 |
|---|---|
分子式 |
C21H15BrO |
分子量 |
363.2 g/mol |
IUPAC名 |
(9-bromo-9H-fluoren-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H15BrO/c1-13-6-8-14(9-7-13)21(23)15-10-11-17-16-4-2-3-5-18(16)20(22)19(17)12-15/h2-12,20H,1H3 |
InChIキー |
VRWBWXHDWSIASQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
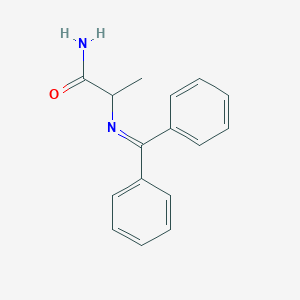
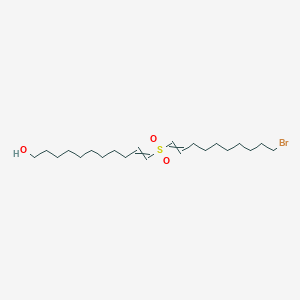
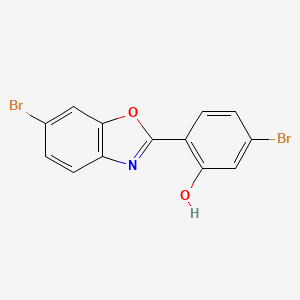
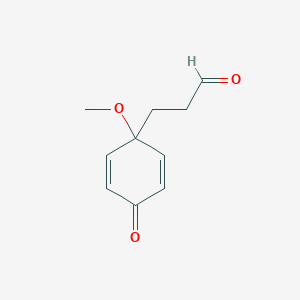
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
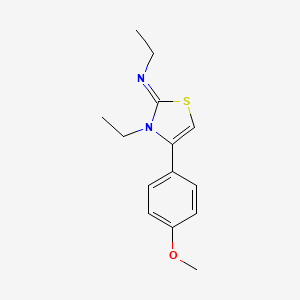
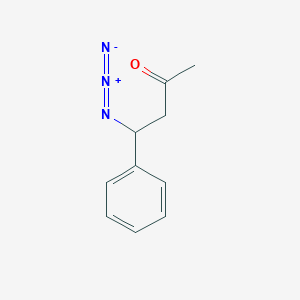
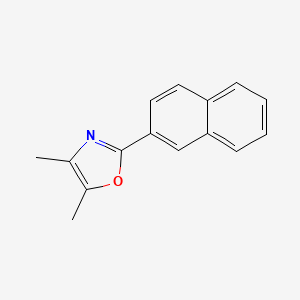
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

